taurodeoxycholic acid, sodium salt

Catalog No.
S1789658
CAS No.
207737-97-1
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
taurodeoxycholic acid, sodium salt

CAS Number

207737-97-1

Product Name

taurodeoxycholic acid, sodium salt

IUPAC Name

sodium 2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1

InChI Key

YXHRQQJFKOHLAP-UHFFFAOYSA-M

SMILES

Array

Synonyms

2-([3a,12a-Dihydroxy-24-oxo-5b-cholan-24-yl]amino)ethanesulfonic acid; Taurodeoxycholic acid sodium salt hydrate

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]

Sodium taurodeoxycholate hydrate is a cholanoid. It is functionally related to a taurodeoxycholic acid.

Taurodeoxycholic acid sodium salt (NaTDC) is a naturally occurring, taurine-conjugated dihydroxy bile salt widely utilized as a mild anionic detergent, solubilizing agent, and transmucosal permeation enhancer. Characterized by its amphiphilic steroidal structure, NaTDC forms stable micelles that effectively encapsulate hydrophobic molecules. In industrial and laboratory procurement, it is primarily selected for its ability to solubilize complex lipid bilayers and membrane-bound proteins without inducing the severe denaturation typical of harsher synthetic surfactants. Furthermore, its established safety profile relative to unconjugated bile salts makes it a critical excipient in pharmaceutical formulations aiming to improve the bioavailability of macromolecules via oral, nasal, or ocular routes .

Substituting NaTDC with closely related analogs, such as unconjugated sodium deoxycholate (NaDC) or trihydroxy sodium taurocholate (NaTC), often compromises process outcomes. While NaDC shares the dihydroxy core that provides strong solubilization power, it is significantly more cytotoxic and ciliotoxic, frequently causing irreversible mucosal damage and protein denaturation at working concentrations. Conversely, NaTC is less toxic but possesses a higher critical micelle concentration (CMC) and forms less hydrophobic micelles, which can result in incomplete solubilization of highly lipophilic targets. Consequently, replacing NaTDC with these alternatives forces a trade-off between efficacy and safety, whereas NaTDC provides an optimized balance required for sensitive biological extractions and advanced drug delivery systems [1].

Enhanced Hydrophobic Solubilization via Lower CMC and Rigid Micelle Formation

Sodium taurodeoxycholate (NaTDC) exhibits a significantly lower critical micelle concentration (CMC) of 1–4 mM compared to its trihydroxy counterpart, sodium taurocholate (NaTC), which has a CMC of 3–11 mM. The absence of a 7-alpha hydroxyl group renders the NaTDC molecule more hydrophobic, driving the formation of more rigid, nonpolar primary micelles. In binary mixed micelle systems, this increased hydrophobicity allows NaTDC to solubilize highly lipophilic compounds more efficiently than NaTC [1].

Evidence DimensionCritical Micelle Concentration (CMC) and micellar polarity
Target Compound DataNaTDC CMC = 1–4 mM; forms highly nonpolar, rigid micelles
Comparator Or BaselineSodium taurocholate (NaTC) CMC = 3–11 mM
Quantified DifferenceApprox. 3-fold lower CMC threshold for NaTDC
ConditionsAqueous binary mixed micelle systems

A lower CMC and higher micellar hydrophobicity allow buyers to use less detergent to achieve complete solubilization of hydrophobic targets, reducing downstream removal burdens.

Superior Permeation Enhancement to Toxicity Ratio for Macromolecule Delivery

In comparative evaluations of intestinal absorption enhancers for macromolecular drugs like salmon calcitonin, NaTDC demonstrates a higher 'Merit index'—defined as the ratio of the fold-increase in drug permeability to the fold-decrease in transepithelial electrical resistance (TEER). Compared to other evaluated bile salts, optimized NaTDC formulations achieved the highest Merit index, indicating that it increases paracellular transport while limiting irreversible tight junction disruption[1].

Evidence DimensionMerit index (Permeability increase / TEER decrease)
Target Compound DataHighest Merit index among evaluated bile salts
Comparator Or BaselineAlternative permeation enhancers (e.g., unconjugated bile salts)
Quantified DifferenceMaximized macromolecule permeability with controlled, reversible TEER reduction
ConditionsCaco-2 cell monolayer permeation models

Selecting NaTDC for oral or transmucosal formulations provides a wider therapeutic window by balancing high bioavailability enhancement with mucosal safety.

Reduced Cytotoxicity and Phosphatidylcholine-Mediated Membrane Protection

While unconjugated sodium deoxycholate (NaDC) is a potent permeation enhancer, it is extremely ciliotoxic, causing irreversible ciliary arrest and severe membrane damage at concentrations as low as 5 mM. Conjugation with taurine to form NaTDC significantly mitigates this baseline toxicity. Furthermore, NaTDC-induced erythrocyte hemolysis can be virtually abolished by the addition of phosphatidylcholine (PC) at a 0.5 mole ratio, providing a reliable formulation strategy to neutralize membrane toxicity that is less effective with harsher detergents [1].

Evidence DimensionCiliotoxicity and membrane hemolysis
Target Compound DataNaTDC exhibits delayed toxicity that is fully mitigatable by PC
Comparator Or BaselineSodium deoxycholate (NaDC) causes severe, rapid ciliary arrest at 5 mM
Quantified DifferenceSubstantially lower baseline toxicity and near-complete hemolysis reduction when buffered with PC
ConditionsIn vitro erythrocyte hemolysis and mucosal ciliary beat models

NaTDC allows formulators to harness the strong solubilizing power of a dihydroxy bile salt without the prohibitive mucosal toxicity characteristic of unconjugated deoxycholate.

Preservation of Native Conformation in Membrane Protein Isolation

For the isolation of inner mitochondrial membrane proteins, harsh detergents or unconjugated bile salts often lead to protein denaturation at the concentrations required for complete lipid bilayer disruption. NaTDC acts as a mild anionic detergent that effectively solubilizes the lipid matrix while maintaining the native structural integrity of the extracted proteins. This preserves functional activity for downstream structural biology and proteomic assays .

Evidence DimensionProtein solubilization vs. denaturation
Target Compound DataNaTDC maintains native protein conformation during extraction
Comparator Or BaselineHarsh detergents (e.g., SDS) and unconjugated bile salts
Quantified DifferenceHigher yield of functionally active, non-denatured membrane proteins
ConditionsInner mitochondrial membrane protein isolation workflows

Procurement of NaTDC over harsher detergents ensures higher reproducibility and functional yields in structural biology and proteomics workflows.

Transmucosal Delivery Formulations for Macromolecules

Due to its high Merit index and reversible effect on tight junctions, NaTDC is highly suited for oral, nasal, and ocular drug delivery systems. It is particularly valuable for formulating hydrophilic macromolecules, such as peptides and proteins, where it enhances paracellular transport without causing the severe mucosal damage associated with unconjugated bile salts [1].

Isolation of Inner Mitochondrial Membrane Proteins

NaTDC is the detergent of choice for extracting delicate membrane-bound proteins. Its mild anionic nature and low CMC allow for the efficient disruption of lipid bilayers while preserving the native conformation and functional activity of the isolated proteins, making it essential for downstream proteomics and structural biology .

Lipid-Based Nanocarrier and Mixed Micelle Engineering

The high micellar hydrophobicity and unique aggregation behavior of NaTDC make it an ideal structural component in mixed micelle systems and solid lipid nanoparticles. When combined with phosphatidylcholine or nonionic surfactants, NaTDC forms highly stable, rigid micelles capable of solubilizing heavily lipophilic active pharmaceutical ingredients while maintaining a safe, non-hemolytic profile [2].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

521.27870358 Da

Monoisotopic Mass

521.27870358 Da

Heavy Atom Count

35

Dates

Last modified: 08-15-2023

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